molecular formula C12H11NO5 B12916525 3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one

3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one

Cat. No.: B12916525
M. Wt: 249.22 g/mol
InChI Key: AFCFQJKLHJPJNX-TWGQIWQCSA-N
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Description

3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3H)-one is a dihydrofuranone derivative featuring a benzylidene substituent with a nitro (-NO₂) and methoxy (-OCH₃) group at the 3- and 4-positions of the aromatic ring, respectively. This compound belongs to a class of α,β-unsaturated lactones, which are known for their diverse biological activities, including antimicrobial, anticancer, and metabolic regulatory properties . The electron-withdrawing nitro group and electron-donating methoxy substituent influence its reactivity and interaction with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

(3Z)-3-[(4-methoxy-3-nitrophenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C12H11NO5/c1-17-11-3-2-8(7-10(11)13(15)16)6-9-4-5-18-12(9)14/h2-3,6-7H,4-5H2,1H3/b9-6-

InChI Key

AFCFQJKLHJPJNX-TWGQIWQCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/CCOC2=O)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=C2CCOC2=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one typically involves the condensation reaction between 4-methoxy-3-nitrobenzaldehyde and dihydrofuran-2(3H)-one. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that 3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3H)-one exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study highlighted its efficacy against breast cancer cells, where it induced apoptosis and inhibited cell migration through the modulation of specific signaling pathways .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity. In laboratory settings, it was effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .

Drug Development

The unique chemical structure of this compound makes it a candidate for drug development. Its derivatives are being explored for their potential as anti-inflammatory agents and as modulators of metabolic pathways involved in chronic diseases .

Cosmetic Formulations

Due to its antioxidant properties, this compound is being investigated for use in cosmetic formulations. It can potentially enhance the stability and efficacy of products aimed at reducing oxidative stress on the skin .

Polymer Chemistry

In material science, this compound is being studied for its role in polymer synthesis. Its ability to participate in polymerization reactions makes it valuable for creating novel materials with tailored properties, such as increased thermal stability and enhanced mechanical strength .

Nanotechnology

The compound's unique properties are also being explored in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. These systems can improve the bioavailability and targeted delivery of therapeutic agents .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cells; inhibited migration
Antimicrobial EfficacyEffective against various bacterial strains; mechanism involves membrane disruption
Cosmetic ApplicationsPotential antioxidant; enhances stability in formulations
Polymer SynthesisValuable for creating materials with enhanced properties
NanotechnologyDevelopment of nanocarriers for improved drug delivery

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The dihydrofuran-2(3H)-one scaffold is conserved across analogs, but substituents on the benzylidene moiety dictate their biological and physicochemical properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituents on Benzylidene Biological Activity/Application Key References
3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3H)-one 4-OCH₃, 3-NO₂ Antimicrobial (hypothesized)
3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one 4-NO₂, 5-Ph (no methoxy) Antimicrobial (tested)
(3E)-3-{[4-(Benzyloxy)-3-methoxyphenyl]methylidene}dihydrofuran-2(3H)-one 4-OBn, 3-OCH₃ Research use (structural analog)
4-(1H-Indol-3-yl)-3-(4-methoxybenzylidene)-5-(4-methoxyphenyl)furan-2(3H)-one 4-OCH₃, indole moiety Synthetic intermediate
Podophyllotoxin-derived dihydrofuranones (e.g., PODO-1) 3,4,5-trimethoxyphenyl PPARγ partial agonists, antidiabetic

Physicochemical Properties

  • Methoxy groups improve solubility but may reduce metabolic stability .
  • Spectral Data : NMR studies of imidazole-containing analogs (e.g., 3-(1H-imidazol-1-yl)dihydrofuran-2(3H)-one) revealed distinct splitting patterns in lactone regions, influenced by substituent electronic profiles .

Biological Activity

3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3H)-one (CAS Number: 93041-56-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H11NOC_{12}H_{11}NO, with a molecular weight of approximately 249.22 g/mol. It contains a methoxy group and a nitro group, which are significant for its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cancer cell proliferation. A notable finding is the compound's ability to induce apoptosis in various cancer cell lines, suggesting a potential mechanism involving the modulation of apoptotic pathways.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HCT-15<10Apoptosis induction
Jurkat<5Bcl-2 inhibition
A-431<15Cell cycle arrest

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of the compound have also been explored. Preliminary studies suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 2: Antimicrobial Activity Data

Microorganism TestedZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Candida albicans15

These results indicate that the presence of the nitro and methoxy groups may enhance the compound's interaction with microbial cell membranes, leading to increased permeability and cell lysis.

The biological activity of this compound is likely influenced by its chemical structure. The nitro group may participate in redox reactions, contributing to oxidative stress in cells, while the methoxy group can enhance lipophilicity, aiding in cellular uptake.

Case Studies

  • Study on Apoptosis Induction : A study investigated the effects of various derivatives on apoptosis in cancer cells. The results showed that compounds with similar structures significantly increased caspase activity, indicating enhanced apoptotic signaling pathways .
  • Antimicrobial Efficacy Study : Another study focused on evaluating the antimicrobial properties against clinical isolates. The compound demonstrated effective inhibition against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

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